2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2,4-dimethyl-5-nitro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-8(12(13)14)4-3-7-9(5)11-6(2)10-7/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZLCXDMYMAIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(N2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 2,4 Dimethyl 5 Nitro 1h Benzo D Imidazole
Established Synthetic Routes to Benzimidazoles and Nitrobenzimidazoles
The construction of the benzimidazole (B57391) core is a well-trodden path in organic synthesis, with several reliable methods at the chemist's disposal. These can be broadly categorized into condensation reactions, one-pot strategies, and reductive cyclizations, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.
Condensation Reactions of ortho-Phenylenediamines with Aldehydes and Carboxylic Acids
A foundational approach to benzimidazole synthesis involves the condensation of ortho-phenylenediamines with either aldehydes or carboxylic acids. nih.govorientjchem.org The reaction with carboxylic acids, often referred to as the Phillips-Ladenburg reaction, typically requires heating in the presence of a strong acid. semanticscholar.orgresearchgate.net This method is robust, though sometimes limited by harsh reaction conditions. researchgate.net
The condensation with aldehydes has gained wider acceptance due to the vast commercial availability of diverse aldehydes. beilstein-journals.org This reaction can be facilitated by various catalysts and oxidizing agents. nih.govijmpronline.com For instance, a two-step procedure involving the initial formation of a Schiff base from the condensation of ortho-phenylenediamine and an aldehyde, followed by oxidative cyclodehydrogenation, is a common strategy. orientjchem.org A variety of oxidizing agents have been employed for this purpose, including cupric acetate (B1210297), mercuric oxide, and nitrobenzene. ijmpronline.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity. beilstein-journals.org
| Catalyst/Reagent | Substrates | Conditions | Outcome | Reference |
| p-Toluenesulfonic acid (p-TsOH) | o-Phenylenediamine (B120857), Aldehydes/Carboxylic Acids | Reflux | Synthesis of benzimidazoles | orientjchem.org |
| Ammonium (B1175870) chloride (NH4Cl) | o-Phenylenediamine, Aromatic acids | 80-90°C, Ethanol | Moderate to good yields of 2-substituted benzimidazoles | semanticscholar.orgrasayanjournal.co.in |
| Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) | o-Phenylenediamine, Aldehydes | One-pot, solvent-free | Selective formation of mono- or double-condensation products | beilstein-journals.org |
| Gold nanoparticles (AuNPs) on TiO2 | o-Phenylenediamine, Aldehydes | Ambient temperature, CHCl3:MeOH | High yields of 2-substituted benzimidazoles | nih.gov |
One-Pot Synthesis Strategies for Benzimidazole Derivatives
Several one-pot methods for benzimidazole synthesis have been developed, frequently employing multicomponent reactions (MCRs). nih.gov For example, an iron-catalyzed one-pot, three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate provides a domino route to benzimidazoles. nih.gov Other notable one-pot syntheses utilize catalysts like engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) or ZnFe2O4 under ultrasonic irradiation to facilitate the condensation of o-phenylenediamines and aldehydes. rsc.orgichem.md These methods often boast mild reaction conditions, short reaction times, and high yields. rsc.orgichem.md
| Catalyst System | Reactants | Key Features | Reference |
| Fe(III) porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Domino C-N bond formation, mild conditions | nih.gov |
| MgO@DFNS | o-Phenylenediamine, Aldehydes | Heterogeneous catalyst, ambient temperature, clean reaction | rsc.org |
| ZnFe2O4 (nano-catalyst) | o-Phenylenediamine, Aromatic aldehydes | Ultrasonic irradiation, shorter reaction times, high yields | ichem.md |
| Rose Bengal (photocatalyst) | o-Phenylenediamines, Aldehydes | Photocatalytic condensation, effective for less reactive aldehydes | acs.org |
Reductive Cyclization Approaches for Nitro-Substituted Benzimidazoles
A particularly relevant strategy for the synthesis of nitro-substituted benzimidazoles is reductive cyclization. This approach typically starts with an o-nitroaniline derivative, which undergoes reduction of the nitro group to an amino group, followed by intramolecular cyclization with a suitable reaction partner.
A highly efficient one-step method involves the sodium dithionite (B78146) (Na2S2O4) reduction of o-nitroanilines in the presence of aldehydes. organic-chemistry.org This versatile method accommodates a wide range of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.orgresearchgate.net Another approach utilizes an iodine-catalyzed redox cyclization of 2-aminosubstituted nitroarenes to produce 1,2-disubstituted benzimidazoles. nih.gov More recently, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines, offering a green and efficient alternative that avoids the need for chemical reductants. rsc.org
Targeted Synthesis of 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole
The specific synthesis of this compound requires a tailored approach, carefully selecting precursors and optimizing reaction conditions to achieve the desired substitution pattern.
Precursor Selection and Preparation for this compound
The logical starting material for the synthesis of this compound is a substituted o-phenylenediamine or o-nitroaniline. Specifically, the synthesis would likely commence with 3,4-dimethyl-5-nitroaniline (B1355590) or a related precursor. The preparation of such precursors might involve nitration of 3,4-dimethylaniline, followed by selective reduction or other functional group manipulations.
Another key precursor is the source of the C2-methyl group. This is typically achieved by using acetic acid or its derivatives in a condensation reaction. For instance, the reaction of the appropriate diamine with acetic acid under acidic conditions is a plausible route.
Reaction Conditions and Catalytic Systems for Dimethyl-Nitrobenzimidazole Formation
The formation of the dimethyl-nitrobenzimidazole ring can be accomplished through several of the established methods described earlier, with modifications to accommodate the specific substrates.
A likely synthetic route would involve the condensation of 3,4-diamino-5-nitrotoluene with acetic acid. This reaction would likely be carried out under acidic conditions, for example, using polyphosphoric acid (PPA) or refluxing in 4N HCl, which are standard conditions for the Phillips condensation.
Alternatively, a one-pot approach could be employed. For instance, the reaction of 3,4-dimethyl-5-nitroaniline with an acetaldehyde (B116499) equivalent in the presence of an oxidizing agent could lead to the desired product. The choice of catalyst is crucial in these reactions to ensure high yield and selectivity. Catalysts such as Fe(III) porphyrin, various supported metal nanoparticles, or Lewis acids like Er(OTf)3 could potentially be effective. nih.govbeilstein-journals.orgnih.gov
The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, making the process more sustainable. rsc.orgdoi.org For example, catalysts like MgO@DFNS or magnetic nanocatalysts could be explored for this specific transformation. rsc.orgdoi.org
The table below summarizes potential reaction conditions based on general benzimidazole syntheses that could be adapted for the synthesis of this compound.
| Precursor 1 | Precursor 2 | Catalyst/Conditions | Potential Outcome | Reference for General Method |
| 3,4-Diamino-5-nitrotoluene | Acetic Acid | Polyphosphoric acid, heat | This compound | semanticscholar.org |
| 3,4-Dimethyl-5-nitroaniline | Acetaldehyde | Oxidizing agent (e.g., Na2S2O5) | This compound | scholarsresearchlibrary.comnih.gov |
| 3,4-Dimethyl-5-nitroaniline | Acetaldehyde | Fe(III) porphyrin, NH4OAc | This compound | nih.gov |
| 3,4-Diamino-5-nitrotoluene | Acetaldehyde | MgO@DFNS, ambient temp. | This compound | rsc.org |
Role of Oxidizing Agents (e.g., Sodium Metabisulfite)
The condensation of an o-phenylenediamine with an aldehyde first yields a Schiff base intermediate, which must then be cyclized. Oxidizing agents are frequently employed to facilitate the final aromatization step to form the stable benzimidazole ring. Sodium metabisulfite (B1197395) (Na₂S₂O₅) has been effectively used as an oxidizing agent in the synthesis of 5-nitro benzimidazole derivatives. nih.govscholarsresearchlibrary.com
In a typical procedure, 4-nitro-1,2-phenylenediamine is reacted with a substituted aldehyde in a solvent like dimethoxyethane. scholarsresearchlibrary.com After the initial formation of the Schiff base, the addition of sodium metabisulfite promotes the oxidative cyclization to yield the final benzimidazole product. scholarsresearchlibrary.com This methodology is directly applicable to the synthesis of the title compound, where 3,4-dimethyl-5-nitro-1,2-phenylenediamine would be condensed with acetaldehyde in the presence of Na₂S₂O₅. This approach has been utilized to create libraries of novel bis-benzimidazoles, highlighting its utility. nih.gov
Table 1: Representative Synthesis of 5-Nitro-Benzimidazoles using Sodium Metabisulfite
| Starting Diamine | Aldehyde | Oxidant | Solvent | Conditions | Product Class | Reference |
| 4-Nitro-1,2-phenylenediamine | Various Aromatic Aldehydes | Na₂S₂O₅ | Dimethoxyethane | Reflux, 48h | 2-Aryl-5-nitro-1H-benzimidazoles | scholarsresearchlibrary.com |
| Substituted o-phenylenediamine | Substituted Benzaldehydes | Na₂S₂O₅ | Ethanol/Water | Reflux, 24h | Bis-benzimidazoles | nih.gov |
Application of Reducing Agents (e.g., Sodium Dithionite, SnCl₂)
An alternative and powerful strategy for synthesizing benzimidazoles involves a one-pot reductive cyclization. This approach typically starts with an o-nitroaniline precursor rather than an o-phenylenediamine. The reducing agent simultaneously reduces the nitro group to an amine and facilitates the condensation and cyclization with a carbonyl compound.
Sodium Dithionite (Na₂S₂O₄): This reagent is a versatile and inexpensive reducing agent for this purpose. tandfonline.com The one-pot synthesis involves reacting an appropriate ethyl 4-(alkyl/arylamino)-3-nitrobenzoate with an aldehyde in a solvent like DMSO, with sodium dithionite acting as the catalyst for the nitroreductive cyclization. tandfonline.comtandfonline.com This method is highly efficient, with short reaction times and simple workup procedures. tandfonline.com It has been successfully used to prepare a wide range of 1,2-disubstituted benzimidazoles. thieme-connect.comnih.gov
Tin(II) Chloride (SnCl₂): SnCl₂ is another effective catalyst for the reductive cyclization of o-nitroaniline derivatives. rhhz.net The reaction proceeds by condensing an o-nitroaniline with an aldehyde to form a Schiff base, which is then reduced and cyclized in a one-pot process. researchgate.net The SnCl₂ catalyst promotes both the reduction of the nitro group to an amine and the subsequent cyclization to form the imidazole (B134444) ring. rhhz.net This method works well for producing 2,5-disubstituted benzimidazoles in high yields at room temperature. rhhz.net
Table 2: Comparison of Reducing Agents in Benzimidazole Synthesis
| Reagent | Precursor Type | Key Transformation | Conditions | Advantages | Reference(s) |
| Sodium Dithionite | o-Nitroaniline & Aldehyde | One-pot nitroreduction and cyclization | DMSO, 90°C | Inexpensive, mild, short reaction time | tandfonline.comtandfonline.comthieme-connect.com |
| Tin(II) Chloride (SnCl₂) | o-Nitroaniline & Aldehyde | One-pot reductive cyclization | Room Temperature | High yields, mild conditions | rhhz.netresearchgate.net |
Microwave-Assisted and Solvent-Free Synthesis
In line with the principles of green chemistry, microwave-assisted and solvent-free methods for benzimidazole synthesis have been developed to reduce reaction times, energy consumption, and the use of hazardous solvents.
Solvent-Free Synthesis: One approach involves the simple grinding of an o-phenylenediamine with a carboxylic acid or aldehyde in a mortar with a pestle, followed by heating. umich.edu This mechanochemical method can produce benzimidazole derivatives in good yields under solvent-free conditions. umich.edunih.gov Ball milling is another efficient solvent-free technique where o-phenylenediamine and an aldehyde or carboxylic acid are milled together, resulting in high product yields in as little as one hour. nih.gov These methods offer unsurpassed atom economy and are environmentally benign. umich.edu
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for benzimidazole synthesis compared to conventional heating. organic-chemistry.org For instance, reacting o-phenylenediamine dihydrochloride (B599025) with various reagents under microwave conditions has been shown to increase yields and reduce reaction times from hours to minutes. organic-chemistry.org
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism is key to optimizing synthetic routes and controlling product formation. The formation of the benzimidazole ring is a well-studied process involving distinct steps and intermediates.
Proposed Reaction Mechanisms for Benzimidazole Ring Closure
The most widely accepted mechanism for the formation of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde involves two primary stages:
Imine Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (an imine) intermediate. rhhz.netyoutube.com
Cyclization and Aromatization: The second amino group then performs an intramolecular nucleophilic attack on the imine carbon. This cyclization step forms a dihydro-benzimidazole intermediate. youtube.com The final step is the aromatization of this ring, which typically occurs via the elimination of a molecule of water or through an oxidative dehydrogenation, to yield the stable benzimidazole ring system. youtube.com
In reductive cyclization methods starting from an o-nitroaniline, the mechanism begins with the reduction of the nitro group to an amine, which then allows the condensation and cyclization cascade to proceed. rhhz.net
Detailed Analysis of Intermediates and Transition States
The reaction pathway from reactants to products proceeds through several intermediates and transition states. The Schiff base is a critical and well-established intermediate in the condensation pathway. rhhz.net Its formation is often the rate-determining step. Following the formation of the Schiff base, the intramolecular cyclization proceeds through a cyclic transition state. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), have been used to explore the energetics of the reaction, including the structures of intermediates and the activation energies of transition states. researchgate.net For example, in base-mediated cyclizations, analysis suggests the reaction may proceed through either an SₙAr mechanism or, in some cases involving iodo-substituted precursors, an Sʀɴ1 mechanism involving radical intermediates. acs.org These detailed analyses provide a deeper understanding of the electronic and steric factors that govern the reaction.
Regioselectivity and Stereoselectivity in Synthesis
Regioselectivity: This is a critical consideration for the synthesis of a specifically substituted compound like this compound. The final substitution pattern on the benzene (B151609) ring is determined entirely by the substitution pattern of the starting o-phenylenediamine or o-nitroaniline precursor. To obtain the target molecule, one must start with a precursor where the substituents are already in the correct positions, i.e., 3,4-dimethyl-5-nitro-1,2-phenylenediamine . The condensation reaction with an acetyl source (like acetic acid) then forms the imidazole ring without altering the substitution on the benzo portion of the molecule. The choice of starting material is therefore paramount for controlling the regiochemical outcome.
Stereoselectivity: The final product, this compound, is an achiral, aromatic molecule. Therefore, stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity becomes a crucial aspect when synthesizing more complex, non-aromatic benzimidazole derivatives, such as those with stereogenic centers on the imidazole ring or its substituents. For example, elegant stereoselective syntheses have been developed for benzimidazolinopiperazinones and other complex heterocyclic systems containing a benzimidazole core, where the configuration of newly formed stereocenters is carefully controlled. nih.govacs.org
Advanced Synthetic Strategies and Future Directions
The development of novel synthetic pathways is essential for the efficient and environmentally responsible production of this compound and its derivatives. Modern synthetic chemistry emphasizes not only high yields and purity but also adherence to the principles of green chemistry and the implementation of high-throughput techniques.
Green Chemistry Approaches to this compound Synthesis
Traditional methods for synthesizing benzimidazoles often involve harsh reaction conditions, hazardous solvents, and metal catalysts, leading to significant environmental waste. africanjournalofbiomedicalresearch.com Green chemistry principles aim to mitigate these issues by designing processes that are safer, more efficient, and use renewable resources. africanjournalofbiomedicalresearch.comfrontiersin.org
Key green strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing conventional volatile organic compounds with environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a primary focus. semanticscholar.org Water is particularly attractive as it is non-toxic, inexpensive, and readily available. organic-chemistry.org The synthesis of benzimidazoles has been successfully demonstrated in water, which can enhance reaction rates and simplify product isolation. organic-chemistry.org
Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. tandfonline.comresearchgate.netnih.govnih.gov The efficient and rapid synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries has been achieved in minutes using microwave assistance, a significant improvement over conventional methods. tandfonline.com Ultrasound-assisted synthesis is another energy-efficient method that can enhance reaction rates and yields. doi.org
Eco-Friendly Catalysts: The development and use of recyclable and non-toxic catalysts are central to green synthesis. semanticscholar.org Supported gold nanoparticles, particularly on TiO2, have been shown to efficiently catalyze the synthesis of 2-substituted benzimidazoles under ambient conditions without requiring additional oxidants. mdpi.com Other promising catalysts include zinc oxide nanoparticles (ZnO NPs), various solid acids like ZrO2-Al2O3, and even biodegradable catalysts like D-glucose. organic-chemistry.orgnih.govresearchgate.net These catalysts often offer advantages like high efficiency, mild reaction conditions, and the ability to be recovered and reused for multiple cycles. semanticscholar.orgdoi.org
| Green Strategy | Example/Method | Key Advantages | Reference |
|---|---|---|---|
| Alternative Solvents | Water, Polyethylene Glycol (PEG-400) | Non-toxic, low cost, simplified workup, recyclable medium. | semanticscholar.orgorganic-chemistry.org |
| Energy Sources | Microwave Irradiation, Ultrasonic Irradiation | Reduced reaction times (minutes vs. hours), higher yields, fewer byproducts. | tandfonline.comnih.govdoi.org |
| Catalysis | Au/TiO2 Nanoparticles, ZnO NPs, D-Glucose | High efficiency under mild conditions, recyclability, use of renewable resources. | organic-chemistry.orgmdpi.comnih.gov |
Combinatorial Synthesis of this compound Analogues
Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of related compounds, which is invaluable for drug discovery and materials science. tandfonline.com Applying this to this compound would involve systematically varying the substituents on the benzimidazole core to create a diverse set of analogues for biological screening.
Liquid-phase combinatorial synthesis, often utilizing soluble polymer supports like polyethylene glycol (PEG), is a well-established method for creating benzimidazole libraries. acs.orgnih.govacs.org This approach combines the benefits of solid-phase synthesis (easy purification) and solution-phase chemistry (homogeneous reaction conditions). acs.org
A potential combinatorial approach to generate analogues of this compound could be designed as follows:
Starting Material: The synthesis would begin with a suitable precursor, such as 3,4-diamino-1-methyl-5-nitrobenzene, which could be anchored to a soluble polymer support.
Cyclization with Diversity: This anchored diamine could then be reacted with a diverse library of reagents to form the imidazole ring. For instance, reacting with a variety of aldehydes or carboxylic acids would introduce diversity at the 2-position of the benzimidazole core.
Further Functionalization: If the initial building blocks contain additional functional groups, these can be further modified in subsequent steps to expand the library's diversity.
Cleavage: Finally, the desired benzimidazole analogues are cleaved from the polymer support, yielding a library of pure compounds.
Microwave-assisted synthesis can be integrated into this workflow to accelerate the reaction steps, allowing for the rapid production of these libraries. tandfonline.com
| Technique | Key Features | Potential Application for Analogues | Reference |
|---|---|---|---|
| Liquid-Phase Synthesis (PEG Support) | Homogeneous reaction, easy purification by precipitation. | Generation of a library by varying reagents (e.g., aldehydes) reacting with a polymer-bound diamine precursor. | acs.orgnih.govacs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields. | Accelerates the cyclization and modification steps in the combinatorial workflow. | tandfonline.com |
| Multi-Component Reactions | Builds complex molecules in a single step from three or more starting materials. | Efficiently creates diverse benzimidazoles by varying each of the input components. | africanjournalofbiomedicalresearch.com |
Scale-Up Considerations and Process Optimization
Transitioning the synthesis of this compound from laboratory-scale to industrial production presents several challenges that require careful process optimization. numberanalytics.com Key considerations include cost-effectiveness, safety, environmental impact, and consistent product quality.
Process Optimization:
Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing yield and minimizing byproduct formation. numberanalytics.comnumberanalytics.com For instance, the nitration step is highly exothermic and requires careful temperature control to prevent the formation of polynitrated impurities.
Reagent Selection: The choice of reagents can significantly impact the process. Traditional reduction methods for nitro groups using iron powder can generate large amounts of iron sludge, creating disposal issues. rsc.org Catalytic hydrogenation or transfer hydrogenation are cleaner alternatives. Similarly, selecting a highly efficient and easily recoverable catalyst is vital for economic viability. semanticscholar.org
Purification: Developing an efficient and scalable purification method is essential. Crystallization is often preferred over chromatography at an industrial scale due to lower cost and solvent consumption. The final product must meet stringent purity specifications.
Emerging Technologies for Scale-Up:
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for large-scale synthesis. numberanalytics.com They provide superior control over reaction parameters, enhance safety (especially for hazardous reactions like nitration), improve consistency, and can lead to higher yields. numberanalytics.com
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure the reaction stays within the optimal window, leading to consistent product quality and preventing batch failures.
| Consideration | Challenge | Optimization Strategy / Solution | Reference |
|---|---|---|---|
| Yield & Purity | Formation of isomers and byproducts (e.g., polynitration). | Precise control of reaction conditions (temperature, stoichiometry); selection of selective catalysts. | numberanalytics.com |
| Environmental Impact | Use of hazardous reagents (e.g., strong acids) and generation of waste (e.g., metal sludge). | Employ green reagents, catalytic hydrogenation instead of stoichiometric reductants, solvent recycling. | africanjournalofbiomedicalresearch.comrsc.org |
| Scalability & Safety | Exothermic reactions, handling of hazardous intermediates. | Transition from batch to continuous flow reactors for better heat management and safety. | numberanalytics.com |
| Cost-Effectiveness | Expensive reagents, catalysts, and lengthy purification processes. | Use of inexpensive starting materials, development of highly efficient and recyclable catalysts. | semanticscholar.orgnih.gov |
Advanced Spectroscopic and Structural Characterization of 2,4 Dimethyl 5 Nitro 1h Benzo D Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed NMR data, including chemical shifts and coupling constants for 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, are not available in the reviewed literature.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Specific ¹H NMR spectra and assigned chemical shifts for this compound are not documented in the available scientific papers.
Carbon-13 NMR (¹³C NMR) Analysis and Solvent/Temperature Effects
Publicly accessible ¹³C NMR data and studies on solvent or temperature effects for this specific compound are not available.
Advanced NMR Techniques (e.g., 2D NMR) for Full Assignment
There are no published studies employing advanced 2D NMR techniques (such as COSY, HSQC, or HMBC) for the complete structural assignment of this compound.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Specific vibrational spectroscopy data for this compound is not present in the surveyed literature.
Infrared (IR) Spectroscopy: Characteristic Absorption Bands
The characteristic infrared absorption bands for this compound have not been reported in the available literature.
Raman Spectroscopy: Complementary Vibrational Modes
No Raman spectroscopy data for this compound could be found in public scientific databases or research articles.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, it provides definitive confirmation of its elemental composition and offers insights into its structural stability.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound (Molecular Formula: C₉H₉N₃O₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds. rsc.org The expected exact mass can be calculated and would be verified by an HRMS instrument, typically using techniques like electrospray ionization (ESI).
Table 1: Theoretical Mass Data for this compound This table is generated based on theoretical calculations for the specified compound.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Nominal Mass | 191 u |
| Monoisotopic Mass | 191.0695 u |
Fragmentation Pathways of this compound and its Derivatives
Electron Ionization (EI) mass spectrometry causes the molecule to fragment in predictable ways, providing a structural fingerprint. The fragmentation of nitroaromatic compounds like this compound is characterized by specific losses. researchgate.net
Common fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO₂) and nitric oxide (NO). nih.gov The benzimidazole (B57391) core also undergoes characteristic fragmentation. For nitroimidazoles, methylation has been shown to significantly alter the fragmentation patterns and the charge distribution among the resulting fragments. nih.gov Studies on related cyclic nitro compounds show that initial fragmentation often involves the loss of nitro or other substituent groups. nih.gov
The fragmentation of the parent ion (M⁺) of this compound would likely proceed through the following key steps:
Loss of a nitro group: [M - NO₂]⁺
Loss of nitric oxide: [M - NO]⁺, often followed by the loss of a carbonyl group (CO).
Loss of a methyl radical: [M - CH₃]⁺ from one of the dimethyl groups.
Ring cleavage: Fragmentation of the benzimidazole ring system itself.
Table 2: Plausible Mass Fragments of this compound in EI-MS This table outlines potential fragmentation patterns based on the structure of the compound and known behaviors of related molecules.
| Fragment Ion | Proposed Structure/Loss | m/z (approx.) |
|---|---|---|
| [M]⁺ | Parent Molecule | 191 |
| [M - NO₂]⁺ | Loss of nitro group | 145 |
| [M - NO]⁺ | Loss of nitric oxide | 161 |
| [M - CH₃]⁺ | Loss of a methyl group | 176 |
Electronic Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds with chromophoric and fluorophoric groups.
UV-Vis Absorption Maxima and Molar Absorptivity
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands due to the presence of the nitro-substituted benzene (B151609) ring fused to the imidazole (B134444) moiety. The benzimidazole system itself absorbs in the UV region. The nitro group, being a strong chromophore, causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on other 5-nitro benzimidazole derivatives have reported absorption maxima (λmax) in the UV-A range. scholarsresearchlibrary.com The exact position of λmax and the molar absorptivity (ε) are dependent on the solvent used, as solvatochromic shifts can occur, particularly in polar solvents. researchgate.net
Table 3: Typical UV-Vis Absorption Data for Related Nitro-Benzimidazole Compounds This table presents data from related compounds to infer the expected spectral properties.
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 6-nitro-2-(4-nitrophenyl)-1H-benzimidazole | Various | ~350-400 | researchgate.net |
Fluorescence Emission and Excitation Profiles
While benzimidazole derivatives can be fluorescent, the presence of a nitro group often leads to fluorescence quenching. nih.govresearchgate.net The nitro group is a well-known electron-withdrawing group that can provide a pathway for non-radiative decay of the excited state, thus reducing or eliminating fluorescence emission. researchgate.net
If this compound were to exhibit fluorescence, its excitation spectrum would ideally mirror its absorption spectrum. The emission spectrum would be red-shifted relative to the absorption, and the difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield would likely be low due to the quenching effect of the nitro group. The photophysical properties, including any potential emission, would be highly sensitive to the solvent environment. researchgate.net
X-ray Diffraction and Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related benzimidazole structures allows for a detailed prediction of its molecular geometry. mdpi.commdpi.com
The structure would feature a planar benzimidazole ring system. The C-N bond lengths within the imidazole ring are expected to be intermediate between single and double bonds, indicating electron delocalization. researchgate.net The nitro group would lie in or close to the plane of the benzene ring to maximize resonance stabilization. The two methyl groups would be attached to the C2 and C4 positions of the benzimidazole core. Intermolecular interactions in the crystal lattice would likely be dominated by hydrogen bonding involving the imidazole N-H and the oxygen atoms of the nitro group, as well as π-π stacking between the aromatic rings. mdpi.com
Table 4: Representative Bond Lengths and Angles from a Related Benzimidazole Crystal Structure Data is derived from published crystal structures of similar benzimidazole derivatives to provide expected values.
| Parameter | Typical Value | Reference |
|---|---|---|
| Imidazole C=N bond length | ~1.32 Å | researchgate.net |
| Imidazole C-N bond length | ~1.38 Å | researchgate.net |
| Benzene C-C bond length | ~1.39 - 1.41 Å | nih.gov |
| C-NO₂ bond length | ~1.45 Å | researchgate.net |
| N-O bond length (in NO₂) | ~1.23 Å | researchgate.net |
Unit Cell Parameters and Space Group Determination
A crystallographic study of this compound would begin with the determination of its unit cell parameters and space group. The unit cell is the basic repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements present in the crystal structure.
This information is typically presented in a table format, as shown below for a hypothetical analysis.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z | [Value] |
| Density (calculated) (g/cm³) | [Value] |
Note: The data in this table is illustrative and does not represent experimental findings for the specified compound.
Molecular Geometry and Conformation in the Solid State
With the crystal structure solved, the precise molecular geometry of this compound in the solid state could be analyzed. This would involve a detailed examination of bond lengths, bond angles, and torsion angles within the molecule. Key aspects would include the planarity of the benzimidazole ring system and the orientation of the methyl and nitro substituents relative to the bicyclic core. The nitro group, for instance, might be twisted out of the plane of the benzene ring, and the degree of this torsion would be a critical piece of data.
A data table of selected bond lengths and angles would be generated to provide a quantitative description of the molecular structure.
| Bond/Angle | **Length (Å) / Angle (°) ** |
| N1-C2 | [Value] |
| C4-C5 | [Value] |
| C5-N(nitro) | [Value] |
| N1-C2-N3 | [Value] |
| C4-C5-C6 | [Value] |
Note: The data in this table is illustrative and does not represent experimental findings for the specified compound.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π Interactions)
The packing of molecules in a crystal is governed by a variety of non-covalent interactions. For this compound, one would expect to observe several key interactions. The N-H group of the imidazole ring is a strong hydrogen bond donor and could interact with the nitro group or the nitrogen atom of a neighboring imidazole ring, forming chains or more complex networks.
Furthermore, the aromatic benzimidazole ring system is capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. C-H...π interactions, involving the methyl groups and the aromatic rings, are also common in stabilizing crystal structures. A detailed analysis would quantify the distances and geometries of these interactions.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface around a molecule that is defined by the electron distribution of the crystal. By mapping properties like d_norm (a normalized contact distance) onto this surface, close intermolecular contacts can be visualized as red spots, indicating regions of significant interaction.
A summary of the contributions of various intermolecular contacts would typically be presented in a table.
| Interaction | Contribution (%) |
| H···H | [Value] |
| O···H/H···O | [Value] |
| C···H/H···C | [Value] |
| N···H/H···N | [Value] |
| C···C | [Value] |
| Other | [Value] |
Note: The data in this table is illustrative and does not represent experimental findings for the specified compound.
Computational and Theoretical Investigations of 2,4 Dimethyl 5 Nitro 1h Benzo D Imidazole
Quantum Chemical Calculations (DFT, HF, Ab Initio Methods)
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Methods such as Hartree-Fock (HF), ab initio techniques, and particularly Density Functional Theory (DFT), are employed to model the behavior of electrons in molecules. acs.org DFT has become especially popular due to its balance of computational cost and accuracy, making it a standard tool for studying systems like substituted benzimidazoles. researchgate.netnih.gov
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. acs.org Calculations using methods like DFT can predict key geometric parameters such as bond lengths, bond angles, and dihedral (torsional) angles.
Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes examining the distribution of electron density, which is fundamental to understanding the molecule's polarity, solubility, and the nature of its chemical bonds. While specific optimized parameters for this compound are not available in the cited literature, the table below illustrates the typical data generated from such a calculation.
Table 1: Optimized Geometric Parameters (Illustrative) (Note: Specific experimental or calculated data for this compound is not available in the reviewed literature. This table is for illustrative purposes.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (imidazole) | Data not available |
| Bond Length | C=N (imidazole) | Data not available |
| Bond Length | N-O (nitro group) | Data not available |
| Bond Angle | C-N-C (imidazole) | Data not available |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP, M06, CAM-B3LYP) is an approximation for the exchange-correlation energy, a key component of the total electronic energy. nih.govresearchgate.net The basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals. researchgate.net
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance of accuracy and efficiency for a variety of molecular systems. researchgate.netorientjchem.org
M06 is a meta-hybrid functional that can offer improved performance for non-covalent interactions and thermochemistry.
CAM-B3LYP is a long-range corrected functional, particularly suited for describing charge-transfer excitations. nih.gov
The selection process involves choosing a combination that is well-suited for the specific properties and molecular class being investigated. For benzimidazole (B57391) derivatives, studies have frequently employed the B3LYP functional combined with Pople-style basis sets like 6-31G or 6-311G, often augmented with polarization (d) and diffuse (p) functions to better describe the electron distribution. researchgate.netorientjchem.org
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. irjweb.com The energies and shapes of these orbitals are critical for predicting how a molecule will interact with other reagents.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Such molecules are often referred to as "hard" molecules.
A small HOMO-LUMO gap indicates that the molecule is more polarizable and more reactive, as it is easier to induce electronic transitions. These are known as "soft" molecules. researchgate.net
The HOMO-LUMO gap is therefore instrumental in predicting the chemical behavior of this compound. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups suggests a potentially significant intramolecular charge transfer character, which would be reflected in the HOMO-LUMO energies.
Table 2: Frontier Molecular Orbital Energies (Illustrative) (Note: Specific calculated data for this compound is not available in the reviewed literature. This table is for illustrative purposes.)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Visualizing the spatial distribution of the HOMO and LUMO provides direct insight into the reactive sites of a molecule. For an electron-donating (nucleophilic) attack, the reaction is likely to occur at the site where the HOMO is localized. For an electron-accepting (electrophilic) attack, the LUMO's location indicates the probable site of interaction. In substituted benzimidazoles, the HOMO is often distributed over the benzimidazole ring system, while the LUMO can be localized on specific parts of the molecule depending on the nature and position of the substituents.
Global Reactivity Parameters (GRPs)
Based on the HOMO and LUMO energies, a set of global reactivity parameters can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding a molecule's response to chemical reactions. nih.gov Key parameters include:
Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)
Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)
Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I+A)/2)
Chemical Hardness (η): A measure of resistance to charge transfer. (η = (I-A)/2)
Chemical Softness (S): The reciprocal of hardness, indicating reactivity. (S = 1/2η)
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electronic charge from the environment. (ω = μ²/2η, where μ is the chemical potential, μ = -χ) nih.govresearchgate.net
These parameters are invaluable for comparing the reactivity of a series of related compounds and for understanding the influence of different substituents on the benzimidazole core.
Table 3: Global Reactivity Parameters (Illustrative) (Note: Specific calculated data for this compound is not available in the reviewed literature. This table is for illustrative purposes.)
| Parameter | Definition | Calculated Value |
|---|---|---|
| Ionization Potential (I) | -EHOMO | Data not available |
| Electron Affinity (A) | -ELUMO | Data not available |
| Electronegativity (χ) | (I+A)/2 | Data not available |
| Chemical Hardness (η) | (I-A)/2 | Data not available |
| Chemical Softness (S) | 1/2η | Data not available |
Chemical Hardness, Softness, Electrophilicity Index
Global reactivity descriptors are crucial for quantifying the chemical reactivity and stability of a molecule. These indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A large HOMO-LUMO energy gap is indicative of a "hard" molecule, which is less reactive and more stable.
Chemical Softness (S) is the reciprocal of hardness and signifies how easily a molecule can undergo a chemical reaction. "Soft" molecules are more polarizable and thus more reactive.
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a useful descriptor for predicting the electrophilic nature of a compound.
These parameters are calculated using the following equations, based on Koopmans' theorem:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = (I + A)2 / (4η)
| Parameter | Symbol | Illustrative Value (eV) |
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -3.2 |
| Energy Gap | ΔE | 3.3 |
| Ionization Potential | I | 6.5 |
| Electron Affinity | A | 3.2 |
| Chemical Hardness | η | 1.65 |
| Chemical Softness | S | 0.61 |
| Electrophilicity Index | ω | 4.68 |
Electrostatic Potential Maps (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and for predicting the sites of electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or near-neutral potential.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) localized around the oxygen atoms of the nitro group, making this site a primary target for electrophiles. The hydrogen atom on the imidazole (B134444) nitrogen (N-H) and the aromatic protons would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. The methyl groups would contribute to a relatively neutral potential region. Such analyses are crucial in understanding intermolecular interactions, including hydrogen bonding and receptor-binding behavior. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds.
Delocalization and Charge Transfer Interactions
NBO analysis quantifies the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugative interactions, stabilize the molecule. The stabilization energy (E(2)) associated with these interactions can be calculated using second-order perturbation theory.
Hybridization and Bond Character
NBO analysis also provides information about the hybridization of atomic orbitals and the character of chemical bonds (e.g., s-character, p-character). The hybridization of the atoms in the benzimidazole ring would be predominantly sp², consistent with its aromatic character. The methyl carbons would exhibit sp³ hybridization. The nature of the C-N, C-C, and N-O bonds can be analyzed in detail, providing insights into their strength and reactivity. For example, the C-NO₂ bond would likely show a high degree of polarization due to the strong electronegativity of the nitro group.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. nih.govmdpi.com
Prediction of IR and Raman Spectra
DFT calculations can predict the harmonic vibrational frequencies of a molecule. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. researchgate.net
For this compound, the predicted IR and Raman spectra would exhibit characteristic vibrational modes:
N-H Stretching: A prominent band in the IR spectrum, typically in the range of 3300-3500 cm-1.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.
NO₂ Stretching: The nitro group would show strong, characteristic asymmetric and symmetric stretching bands, typically around 1500-1560 cm-1 and 1335-1380 cm-1, respectively.
C=N and C=C Stretching: Vibrations of the benzimidazole ring would appear in the 1400-1650 cm-1 region.
Ring Vibrations: Various in-plane and out-of-plane bending vibrations of the ring system would be observed at lower frequencies.
By comparing the calculated and experimental spectra, a detailed assignment of the observed vibrational bands can be made, providing a comprehensive understanding of the molecule's vibrational properties.
| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Expected Experimental Range (cm-1) |
| N-H Stretch | 3450 | 3312 | 3300-3500 |
| Aromatic C-H Stretch | 3100 | 2976 | 3000-3100 |
| Aliphatic C-H Stretch | 2980 | 2861 | 2850-3000 |
| NO₂ Asymmetric Stretch | 1550 | 1488 | 1500-1560 |
| C=N Stretch | 1620 | 1555 | 1600-1650 |
| NO₂ Symmetric Stretch | 1370 | 1315 | 1335-1380 |
Assignment of Experimental Bands
The interpretation of experimental vibrational spectra, such as those obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is greatly enhanced by computational analysis. researchgate.netresearchgate.net For complex molecules like this compound, theoretical calculations are indispensable for the accurate assignment of observed vibrational bands to specific molecular motions. researchgate.net
Computational methods, primarily Density Functional Theory (DFT) at levels like B3LYP with basis sets such as 6-311++G, are employed to optimize the molecular geometry and calculate harmonic vibrational frequencies. physchemres.orgmolssi.org These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, are then compared with experimental FT-IR and FT-Raman spectra. researchgate.netmdpi.com The agreement between scaled theoretical frequencies and experimental bands allows for a detailed assignment of the vibrational modes. researchgate.netresearchgate.net
For benzimidazole derivatives, characteristic vibrational bands include:
N-H Stretching: Typically observed in the high-frequency region of the IR spectrum.
C-H Stretching: Aromatic and methyl C-H stretching vibrations are also found at high wavenumbers. mdpi.com
NO2 Group Vibrations: The asymmetric and symmetric stretching modes of the nitro group are prominent features in the mid-frequency range. researchgate.net
Ring Vibrations: The stretching and bending modes of the benzimidazole ring system give rise to a series of bands that are characteristic of the heterocyclic structure.
Potential Energy Distribution (PED) analysis is often used to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise description of the vibrations. mdpi.com For instance, in a study of 1-Methyl-6-Nitro-1H-Benzimidazole, DFT calculations were instrumental in assigning the observed FT-IR and FT-Raman bands. researchgate.net Similar computational approaches on related benzimidazole structures have demonstrated good agreement between theoretical and experimental spectra, validating the use of these methods for assigning the vibrational bands of this compound. researchgate.netmdpi.comnih.gov
Chemical Kinetics and Reaction Mechanism Studies
Computational chemistry is a powerful tool for elucidating the kinetics and mechanisms of chemical reactions, including isomerization and decomposition pathways relevant to this compound.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. molssi.orgnih.gov Mapping the PES is fundamental to understanding chemical reactions, as it reveals the most probable pathways from reactants to products, including the identification of transition states and intermediates. nih.govwikipedia.org
For a reaction such as the tautomerism or isomerization of this compound, the PES would be mapped by calculating the energy of the molecule at various arrangements of the atoms involved in the reaction coordinate (e.g., the position of the migrating proton). Computational methods like DFT are used to calculate the single-point energies at these geometries. physchemres.orgmolssi.org
A study on the isomerization of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole involved the calculation of the PES, which identified two transition states and a chemically-energized intermediate along the reaction pathway. physchemres.org Similarly, PES mapping has been used to study the decomposition of other nitroaromatic compounds, revealing multiple competing reaction channels. acs.orgnih.gov These studies provide a blueprint for how the PES of this compound could be computationally explored to understand its reactive landscape.
Transition State Theory (TST) and RRKM-TST Calculations
Transition State Theory (TST) is a fundamental theory that explains the rates of elementary chemical reactions. wikipedia.orglibretexts.org It posits that reactants are in a quasi-equilibrium with an activated complex (the transition state), which is the state of highest potential energy along the reaction coordinate. wikipedia.org The rate of the reaction is then determined by the rate at which this transition state complex proceeds to form products. wikipedia.org
For unimolecular reactions, such as isomerization or decomposition, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often combined with TST. RRKM-TST calculations account for the distribution of vibrational energy within the molecule and how this affects the reaction rate. These calculations are crucial for predicting rate constants over a range of temperatures and pressures. acs.orgnih.gov
In the computational study of the isomerization of 5-nitro-1H-benzo[d]imidazole, RRKM-TST was used to calculate the temperature dependence of the rate constants for the reaction. physchemres.org Similarly, the unimolecular decomposition of o-nitrotoluene, a related nitroaromatic compound, was investigated using RRKM-TST calculations to predict rate constants for various decomposition channels. acs.orgnih.gov These examples highlight the utility of RRKM-TST in providing quantitative predictions of the reaction kinetics of this compound.
Tautomerism and Isomerization Pathways of Nitrobenzimidazoles
Benzimidazoles, including their nitro-substituted derivatives, can exhibit prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. researchgate.netresearchgate.net This process results in two tautomeric forms that are in equilibrium. The position of this equilibrium can be influenced by substituents on the benzimidazole ring and the surrounding environment. nih.govchemrxiv.org
Computational studies are well-suited to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net For example, quantum chemical calculations on benzimidazole carbamates have been used to explore the potential energy surface of amide-imide tautomers. researchgate.net In a study of azonaphthol derivatives of benzimidazoles, including a nitro-substituted compound, spectroscopic and mass spectrometric techniques combined with theoretical considerations were used to study the azoenol-ketohydrazone tautomerism. bas.bg It was found that the ketohydrazone form was predominant in solution and the solid state, while the azoenol form was favored in the gas phase. bas.bg
For this compound, two primary tautomers would be expected due to the migration of the proton between N1 and N3. Isomerization can also occur through the migration of the nitro group, as seen in the computationally studied reaction of 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole. physchemres.org The pathways for these processes can be elucidated by locating the transition states connecting the different isomers on the potential energy surface. researchgate.net
Solvent Effects on Reaction Kinetics (SCRF models)
The kinetics of chemical reactions can be significantly influenced by the solvent. researchgate.netchemrxiv.org Computational models, particularly Self-Consistent Reaction Field (SCRF) models like the Polarizable Continuum Model (PCM), are widely used to account for solvent effects. gaussian.comorientjchem.org In these models, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. gaussian.comorientjchem.org This approach allows for the calculation of molecular properties and reaction energetics in the presence of a solvent. gaussian.com
The study of the isomerization of 5-nitro-1H-benzo[d]imidazole utilized SCRF methods to compare the reaction rate constants in the gas phase and in a water solvent. physchemres.org It has been shown for other systems, such as nitropurine tautomers, that the solvent can significantly affect the stability of different tautomers, with polar solvents often stabilizing the more polar tautomer. mdpi.comresearchgate.net For keto-enol tautomerism, polar solvents have been observed to stabilize the keto form over the enol form due to the higher polarity of the keto isomer. orientjchem.org These computational approaches are directly applicable to studying how different solvents would affect the tautomeric equilibrium and reaction kinetics of this compound.
Activation Energies and Thermodynamic Parameters
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a key parameter in the Arrhenius equation, which describes the temperature dependence of the reaction rate constant. wikipedia.org Computational methods can be used to calculate activation energies by determining the energy difference between the reactants and the transition state on the potential energy surface. omnicalculator.comyoutube.com
Thermodynamic parameters such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide further insight into the reaction mechanism and can also be calculated computationally. wikipedia.orgwikipedia.org These parameters can be derived from the calculated energies and vibrational frequencies of the reactants and the transition state.
For the isomerization of 5-nitro-1H-benzo[d]imidazole, the activation energies in the gas and solvent phases were determined over a temperature range of 273-1000 K. physchemres.org In studies of other nitroaromatic compounds, activation energies for decomposition have been calculated and compared with experimental data. acs.orgnih.gov Similarly, the thermodynamic parameters for tautomerization equilibria have been determined for various systems using a combination of experimental techniques and DFT calculations. nih.govresearchgate.net
The following table presents a hypothetical set of thermodynamic parameters for a tautomerization reaction, illustrating the kind of data that can be obtained from computational studies.
| Parameter | Value (kJ/mol) |
| Activation Energy (Ea) | 120 |
| Enthalpy of Activation (ΔH‡) | 117 |
| Gibbs Free Energy of Activation (ΔG‡) | 150 |
| This table is for illustrative purposes and does not represent actual data for this compound. |
Non-Linear Optical (NLO) Properties of this compound
The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Organic molecules, particularly those with extended π-conjugated systems, have emerged as promising candidates for NLO applications due to their large optical nonlinearities, fast response times, and molecular engineering flexibility. Benzimidazole derivatives, featuring a fusion of benzene (B151609) and imidazole rings, are a significant class of such organic NLO materials. researchgate.net The NLO response of these molecules is intricately linked to their molecular structure, including the presence of electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer (ICT).
Computational and theoretical investigations are pivotal in understanding and predicting the NLO properties of novel materials like this compound. These studies, often employing quantum chemical methods, allow for the calculation of key NLO parameters and provide insights into structure-property relationships, thereby guiding the design of more efficient NLO materials.
Calculation of Polarizability (α) and Hyperpolarizability (β)
The NLO response of a molecule is fundamentally described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These tensors quantify the ease with which the electron cloud of a molecule can be distorted by an external electric field. In the presence of a strong electric field, such as that from a laser, the induced dipole moment can be expressed as a power series of the applied field. The first hyperpolarizability (β), also known as the second-order polarizability, is responsible for second-harmonic generation (SHG), a process where light of a certain frequency is converted to light of double that frequency.
The calculation of these properties is typically performed using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. researchgate.net A common approach is the finite-field method, where the energy or dipole moment of the molecule is calculated in the presence of a series of static electric fields of varying strength. dtic.mil The polarizability and hyperpolarizability components are then extracted as the first, second, and higher derivatives of the energy or dipole moment with respect to the electric field components.
The key equations used in these calculations are:
Mean Polarizability (α): This represents the average polarizability of the molecule.
Total First Hyperpolarizability (β_tot): This is the magnitude of the first hyperpolarizability vector and is a critical parameter for evaluating the second-order NLO response.
While no specific computational data for this compound is available in the reviewed literature, studies on structurally similar nitro-substituted benzimidazoles provide valuable insights. For instance, a computational study on 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole highlighted its potential as an NLO material due to high calculated values of average polarizability ⟨α⟩ and total first hyperpolarizability (β_tot). researchgate.net Another study on 2-(4'-amino-2'-hydroxyphenyl)-6-nitrobenzimidazole reported a significant experimental first hyperpolarizability value, which was rationalized through computational analysis.
To illustrate the type of data generated in such studies, the following table presents calculated NLO properties for a related benzimidazole derivative, 2-(p-tolyl)-1H-benzo[d]imidazole, which features a methyl group (an electron-donating group) that is also present in the target compound. The calculations were performed at the HF/6-31+G(d) level of theory.
| Property | Value |
| Dipole Moment (µ) | |
| µ_x (Debye) | -1.97 |
| µ_y (Debye) | 0.00 |
| µ_z (Debye) | 0.00 |
| µ_total (Debye) | 1.97 |
| Polarizability (α) | |
| α_xx (a.u.) | 185.87 |
| α_xy (a.u.) | 0.00 |
| α_yy (a.u.) | 125.84 |
| α_xz (a.u.) | 0.00 |
| α_yz (a.u.) | 0.00 |
| α_zz (a.u.) | 35.78 |
| First Hyperpolarizability (β) | |
| β_xxx (a.u.) | -147.28 |
| β_xxy (a.u.) | 0.00 |
| β_xyy (a.u.) | -28.99 |
| β_yyy (a.u.) | 0.00 |
| β_xxz (a.u.) | 0.00 |
| β_xyz (a.u.) | 0.00 |
| β_xzz (a.u.) | -1.53 |
| β_yzz (a.u.) | 0.00 |
| β_yyz (a.u.) | 0.00 |
| β_zzz (a.u.) | 0.00 |
| Data for 2-(p-tolyl)-1H-benzo[d]imidazole, a structurally related compound. The presence of the methyl group provides some basis for inference, though direct calculation for this compound is required for accurate values. |
Design Principles for Enhanced NLO Response of Benzimidazole Derivatives
Computational studies have been instrumental in elucidating the design principles for enhancing the NLO response in benzimidazole derivatives. The core strategy revolves around creating a molecule with a strong intramolecular charge transfer (ICT) character. This is typically achieved by functionalizing the benzimidazole scaffold with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Key design principles include:
Push-Pull System: The most effective approach is to create a "push-pull" system where an EDG and an EWG are placed at opposite ends of the π-conjugated system. researchgate.net In the case of this compound, the nitro group (-NO2) at the 5-position acts as a powerful EWG, while the methyl groups (-CH3) at the 2 and 4 positions are weak EDGs. The imidazole part of the ring system can also act as an electron donor. This arrangement facilitates a charge transfer from the methyl-substituted and imidazole parts of the molecule to the nitro-substituted benzene ring upon excitation, which is a key requirement for a large β value.
Extended π-Conjugation: Increasing the length of the π-conjugated system generally leads to a higher NLO response. This can be achieved by introducing conjugated linkers or by fusing additional aromatic rings to the benzimidazole core.
Nature and Position of Substituents: The strength and position of the EDGs and EWGs significantly impact the NLO properties. Stronger donors and acceptors lead to a larger ground-state dipole moment and a greater change in dipole moment upon excitation, both of which contribute to a larger β. The positioning of these groups to maximize the charge transfer across the molecule is crucial. For instance, in nitro-substituted benzimidazoles, the position of the nitro group on the benzene ring is critical. nih.govsemanticscholar.orgrsc.org
Solvent Effects: The surrounding medium can also influence the NLO properties of a molecule. Computational models that account for solvent effects, such as the Polarizable Continuum Model (PCM), are often used to predict NLO properties in different environments. researchgate.net
Derivatization and Structure Activity Relationship Sar Studies of 2,4 Dimethyl 5 Nitro 1h Benzo D Imidazole Analogues
Synthesis of Substituted 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Derivatives
The synthesis of derivatives based on the this compound scaffold can be approached by modifying the pre-formed heterocycle or by building the ring system from appropriately substituted precursors. The primary points for modification include the nitrogen atoms of the imidazole (B134444) ring, the benzene (B151609) ring, and the C2-methyl group of the imidazole ring.
N-Alkylation and N-Acylation Reactions
The presence of a secondary amine in the imidazole ring (N1-H) provides a reactive site for substitution. N-alkylation and N-acylation are fundamental reactions to introduce a wide variety of functional groups, which can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. acs.org
N-Alkylation: The addition of alkyl groups to the N1 position is commonly achieved by reacting the parent benzimidazole (B57391) with an alkylating agent in the presence of a base. derpharmachemica.com Studies on related 5-nitrobenzimidazoles and other benzimidazole derivatives demonstrate that various alkyl halides (e.g., benzyl (B1604629) chloride, propargyl bromide) can be used in solvents like DMF or acetonitrile (B52724) with bases such as potassium carbonate (K2CO3) or triethylamine. nih.govresearchgate.net For instance, the synthesis of the potent opioid etonitazene involves the alkylation of the N1 position of a 2-benzyl-5-nitrobenzimidazole precursor with (2-chloroethyl)diethylamine. wikipedia.org This highlights a well-established route for introducing aminoalkyl side chains, a common strategy in drug design. wikipedia.org
| Alkylating Agent | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Substituted Halides | K2CO3 | Acetonitrile (CH3CN) | 60°C | derpharmachemica.com |
| (2-chloroethyl)diethylamine | Not specified | Not specified | Not specified | wikipedia.org |
| Benzyl chloride, Allyl bromide, etc. | K2CO3 / TBAB | DMF | Room Temp | researchgate.net |
| Epichlorohydrin | Cs2CO3 | Acetonitrile (CH3CN) | Reflux | nih.gov |
N-Acylation: The introduction of an acyl group can be performed using acylating agents like acid chlorides or anhydrides. Catalyst-free methods have been developed, for example, by simply stirring an amine with acetic anhydride (B1165640) at room temperature. orientjchem.org Copper-catalyzed N-acylation of benzimidazoles with phenylacetic acids has also been reported, offering a pathway to tertiary amides. rsc.org These reactions provide a means to introduce amide functionalities, which can act as hydrogen bond donors or acceptors and influence biological activity.
Modifications at the Benzene Ring (e.g., Halogenation, Nitration, Amination)
Modifying the substituents on the benzene portion of the benzimidazole core is a key strategy for tuning electronic properties and target interactions. While direct electrophilic substitution on the pre-formed benzimidazole ring can be complex due to competing reactivity, these modifications are more commonly introduced by selecting appropriately substituted starting materials, specifically the o-phenylenediamine (B120857) precursor.
The foundational synthesis of 5-nitrobenzimidazoles typically involves the condensation of 4-nitro-o-phenylenediamine (B140028) with an appropriate aldehyde or carboxylic acid. scholarsresearchlibrary.comajol.info To introduce other functionalities, one could start with a differently substituted o-phenylenediamine. For example:
Halogenation: To synthesize a halogenated analogue, one might start with a precursor like 4-chloro-5-nitro-1,2-phenylenediamine.
Amination: The nitro group itself is a versatile functional group that can be readily reduced to an amino group. nih.gov Standard reduction methods, such as using tin (Sn), zinc (Zn), or iron (Fe) in acidic conditions, or catalytic hydrogenation (H2/Pd), can convert the 5-nitro group to a 5-amino group. wikipedia.orgyoutube.com This resulting amine can then be further derivatized, for example, by forming Schiff bases with various aldehydes, significantly expanding the chemical diversity. nih.gov
Further Nitration: Introducing additional nitro groups onto the ring would require harsh nitrating conditions and would likely start from a different precursor, as direct nitration of the existing scaffold could lead to oxidation or a mixture of products. researchgate.net
Modifications at the Imidazole Ring (e.g., Alkyl, Aryl, Heteroaryl Substitutions)
The substituents on the imidazole ring, particularly at the C2 position, are crucial determinants of biological activity. In the case of this compound, the C4 position is already defined by the methyl group from the starting material (3,4-diaminotoluene derivative). The C2-methyl group, however, offers opportunities for modification.
The most common method for introducing diversity at the C2 position is the Phillips condensation, which involves reacting the o-phenylenediamine with a carboxylic acid or its derivative. nih.gov To create analogues of this compound with different C2 substituents, one would replace acetic acid with other aliphatic or aromatic carboxylic acids during the initial synthesis.
Alternatively, the existing C2-methyl group can be chemically modified. Research on the related 1,2-dimethyl-5-nitroimidazole has shown that the 2-methyl group is sufficiently acidic to undergo reactions. capes.gov.br For example, it can undergo condensation with N,N-dimethylformamide acetals to form vinyl-amino derivatives or be benzoylated. capes.gov.br More complex transformations can convert the methyl group into a nitrile (cyano group), providing a different functional handle for further chemistry. capes.gov.br Similar strategies could potentially be applied to the benzimidazole scaffold to create novel C2-functionalized derivatives. nih.gov
Design Principles for Novel Benzimidazole Scaffolds
The development of new benzimidazole-based therapeutic agents often relies on established medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties. These include bioisosteric replacement and more drastic structural changes like scaffold hopping and molecular hybridization. nih.gov
Isosteric Replacements and Bioisosterism
Bioisosterism is the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.netnih.gov This is a powerful tool for fine-tuning a lead compound. u-tokyo.ac.jp
For the this compound scaffold, several bioisosteric replacements can be considered:
Nitro Group: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. It can be replaced by other electron-withdrawing groups such as a cyano (-CN), trifluoromethyl (-CF3), or a sulfone (-SO2R) group. Such replacements can alter the electronic distribution, pKa, and metabolic stability of the molecule. scholarsresearchlibrary.com
Methyl Group: A methyl group can be replaced by other small substituents. A classic example is the replacement of a hydrogen or methyl group with fluorine (F). nih.gov Fluorine is similar in size to hydrogen but is highly electronegative, which can alter local electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity. u-tokyo.ac.jpsci-hub.se
Scaffold Hopping and Molecular Hybridization
Scaffold Hopping involves replacing the central benzimidazole core with a different heterocyclic system that maintains the key pharmacophoric features in a similar spatial arrangement. This can lead to compounds with completely novel intellectual property, improved properties, or different side-effect profiles. For example, researchers have successfully used the benzimidazole scaffold to mimic the imidazo[1,2-a]pyridine (B132010) core found in other drugs. colab.ws
Molecular Hybridization is a strategy where two or more distinct pharmacophores are combined into a single molecule. nih.govresearchgate.net The goal is to create a hybrid compound that can interact with multiple biological targets or that combines the beneficial effects of its constituent parts. nih.govacs.org For the benzimidazole scaffold, this could involve linking it to other known bioactive heterocycles. nih.gov For instance, benzimidazole-pyrazole hybrids have been synthesized and shown to possess anti-inflammatory and anticancer activities. acs.org Similarly, benzimidazole derivatives have been hybridized with thiazolidinone rings to create new anti-inflammatory agents. researchgate.net Applying this to the this compound core could involve attaching other pharmacologically relevant moieties via the N1-position or other functionalized sites.
Influence of Substituents on Electronic and Steric Properties
The electronic and steric properties of this compound analogues are significantly influenced by the nature and position of various substituents. These modifications can alter the electron distribution within the molecule and affect its three-dimensional shape, which in turn dictates its interactions with biological targets or its performance in material applications.
The nitro (-NO2) and alkyl (e.g., methyl, -CH3) groups on the this compound core exert profound electronic effects.
Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group due to both the inductive effect (electronegativity of nitrogen and oxygen atoms) and the resonance effect (delocalization of pi-electrons). This withdrawal of electron density significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack and reduction. nih.gov This property is crucial for the biological activity of many nitroimidazole compounds, which often act as prodrugs that are activated under hypoxic conditions. nih.gov
The interplay between the electron-withdrawing nitro group and the electron-donating alkyl groups creates a "push-pull" system within the molecule, which can enhance properties like nonlinear optical (NLO) activity. nih.govresearchgate.net
The size and placement of substituents can introduce steric hindrance, which is the spatial arrangement of atoms or groups that impedes chemical reactions or specific molecular conformations. libretexts.orgyoutube.com
In the context of this compound analogues, steric hindrance can:
Influence Reaction Rates: Bulky substituents near a reactive site can slow down or prevent a chemical reaction. libretexts.org For example, the introduction of large groups at positions adjacent to the imidazole nitrogens could hinder N-alkylation reactions.
Dictate Conformational Preferences: The presence of bulky groups can restrict the rotation around single bonds, leading to preferred molecular shapes or conformations. This is particularly relevant when substituents are introduced at the 2-position, as they can influence the orientation of groups attached to this position relative to the benzimidazole plane.
Affect Biological Activity: In biological systems, steric hindrance can prevent a molecule from fitting into the active site of an enzyme or receptor, thereby reducing its biological activity. acs.orgnih.gov Conversely, a certain degree of steric bulk might be necessary for optimal binding.
Structure-Property Relationships (SPR) in Advanced Materials Applications
The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships (SPR), which correlate specific structural features with desired material properties.
Nonlinear optical (NLO) materials are of great interest for applications in telecommunications, optical data storage, and signal processing. nih.gov Benzimidazole derivatives have emerged as promising candidates for NLO materials due to their extended π-conjugated systems. nih.govresearchgate.netresearchgate.net
The NLO properties of these compounds are directly related to their molecular structure:
Push-Pull Systems: The presence of electron-donating groups (like alkyl groups) and electron-withdrawing groups (like the nitro group) at opposite ends of a π-conjugated system can significantly enhance the second-order NLO response (hyperpolarizability, β). nih.gov
π-Conjugation: Extending the π-conjugated system by introducing aromatic or heterocyclic rings at the 2-position can increase polarizability and hyperpolarizability. researchgate.net
Auxiliary Donors/Acceptors: The imidazole and benzene rings themselves can act as auxiliary electron donors or acceptors, further modulating the NLO properties. researchgate.net
| Structural Modification | Effect on NLO Properties | Reference |
| Introduction of N-1-sulfonyl substituents | Enhances the acceptor part of a donor-π–acceptor system, leading to a significant NLO response. | nih.gov |
| Attachment of thienylpyrrolyl π-conjugated systems | Creates robust chromophores with high thermal stability and good molecular optical nonlinearities. | researchgate.net |
| Variation of substituents on the benzimidazole ring | Allows for fine-tuning of emission maxima, fluorescence quantum yields, and redox potentials, which are related to NLO behavior. | elsevierpure.com |
This table is interactive. Click on the headers to sort the data.
Beyond NLO properties, the structural modifications of benzimidazole derivatives can impact their suitability for other material science applications:
Organic Field-Effect Transistors (OFETs): The planarity and intermolecular interactions of benzimidazole derivatives contribute to high crystallinity, a desirable trait for semiconductor applications. Some derivatives have shown n-type semiconducting behavior with respectable electron mobilities. elsevierpure.com
Fluorescent Tags and Luminophores: The inherent fluorescence of the benzimidazole scaffold can be tuned by substituents, making these compounds useful as fluorescent tags for biological molecules like DNA and proteins. researchgate.net
Polymer Dyes: The chemical stability and tunable color of benzimidazole derivatives make them suitable for use as polymer dyes. researchgate.net
Structure-Biological Activity Relationships (in vitro studies, excluding human clinical data, dosage, safety)
The benzimidazole core is a well-established pharmacophore, and its derivatives have been extensively studied for a wide range of biological activities. researchgate.netnih.govnih.gov The structure-activity relationship (SAR) studies of this compound analogues aim to identify the structural features responsible for their biological effects.
The biological activity of these compounds is often linked to the nitro group. In many cases, the nitro group is reduced within target organisms to form reactive nitroso, nitro radical anion, or hydroxylamine (B1172632) species that can damage cellular components like DNA. nih.gov
| Compound/Derivative Class | Biological Activity (in vitro) | Key SAR Findings | Reference |
| 5,6-dinitro- and 2-trifluoromethyl benzimidazoles | Antihelminthic | The presence of these specific groups is crucial for activity. | nih.gov |
| 2-Methoxycarbonylamino benzimidazoles | Antiprotozoal (Giardia lamblia, Entamoeba histolytica) | These derivatives inhibit tubulin polymerization. | nih.gov |
| Benzimidazoles with a 1,3,4-oxadiazole (B1194373) moiety | Broad-spectrum antimicrobial | The combination of the two heterocyclic systems enhances activity. | nih.gov |
| Benzimidazoles with an indole (B1671886) heterocycle | Selective antibacterial | The specific combination of heterocycles leads to selective activity. | nih.gov |
| N-alkyl nitroimidazoles | Anticancer (breast and lung cancer cell lines) | The length of the N-alkyl chain influences antitumor activity, with shorter chains sometimes showing higher cytotoxicity. | openmedicinalchemistryjournal.com |
| Substituted benzimidazole analogues | α-Amylase inhibition and radical scavenging | Bulky fused ring structures can create steric hindrance, reducing activity. Electronegative substituents can enhance radical scavenging potential compared to electron-donating groups. | acs.orgnih.gov |
| Nitroimidazole derivatives with thiosemicarbazide (B42300) or hydrazone groups | Antibacterial and anticancer | Thiosemicarbazide derivatives showed more promising antibacterial activity than hydrazone derivatives, indicating the importance of this specific functional group. | nih.gov |
| 2-substituted 5-nitro benzimidazoles | Anthelmintic and antioxidant | The substitution pattern at the 2nd and 5th positions is critical for activity. | orientjchem.org |
| Cyano, amidino, and acrylonitrile (B1666552) substituted benzimidazole/benzothiazole derivatives | Antitumor and antimicrobial | Benzothiazole derivatives were generally more active than benzimidazole derivatives. The presence of a nitro group or chlorine did not significantly influence the DNA binding mode in some cases. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Systematic studies have shown that modifications at various positions of the benzimidazole ring can lead to significant changes in biological activity. For instance, the introduction of different substituents at the 2-position of the 5-nitrobenzimidazole (B188599) core has been a common strategy to develop new anthelmintic and antioxidant agents. orientjchem.org Similarly, the nature of the substituent at the N-1 position can influence the antitumor activity of nitroimidazole compounds. openmedicinalchemistryjournal.com
Role of Dimethyl and Nitro Groups in Ligand-Target Interactions
The substituents on the benzimidazole core play a pivotal role in defining the molecule's pharmacological profile. In this compound, the methyl and nitro groups are critical determinants of its interaction with biological targets.
The nitro group , an electron-withdrawing moiety, is a key feature in many biologically active nitroimidazole and nitrobenzimidazole compounds nih.gov. Its presence is often associated with the mechanism of action, particularly in antimicrobial and anticancer agents. The nitro group can undergo bioreduction in hypoxic (low oxygen) environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitrogen species nih.gov. These reactive intermediates can then interact with and damage crucial cellular components like DNA and proteins, leading to cell death nih.gov. This reductive activation is a well-established mechanism for nitroimidazole-based drugs nih.gov. Therefore, the 5-nitro group in the title compound is presumed to be essential for its potential cytotoxic or antimicrobial activities.
Comparison with Analogues and Other Benzimidazole Classes
To understand the unique contribution of the 2,4-dimethyl-5-nitro substitution pattern, it is instructive to compare this compound with other benzimidazole analogues that have been studied more extensively. These comparisons shed light on how modifications at various positions of the benzimidazole ring system can modulate biological activity.
A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives revealed that both nitro and chloro substituents at the 6-position (equivalent to the 5-position in the title compound's nomenclature) could confer potent antimicrobial and anticancer activities nih.govrsc.org. The study synthesized a series of compounds and tested their efficacy, providing a basis for comparing the influence of different substituents. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) are measures of a compound's potency, with lower values indicating higher activity.
| Compound Class | Substituent at C-6 | Biological Activity | Potency Range | Reference |
|---|---|---|---|---|
| N-substituted-1H-benzimidazoles | Nitro (NO₂) | Antibacterial, Antifungal, Anticancer | MIC: 2-16 µg/mL; IC50: 1.84-10.28 µg/mL | nih.govrsc.org |
| N-substituted-1H-benzimidazoles | Chloro (Cl) | Antibacterial, Antifungal, Anticancer | Comparable to nitro analogues | nih.govrsc.org |
| Acarbose (Standard) | N/A | α-glucosidase inhibitor | IC50: 873.34 ± 1.21 µM | nih.gov |
| 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols | Amino group at C-5 | α-glucosidase inhibitor | IC50: 0.64 ± 0.05 µM to 343.10 ± 1.62 µM | nih.gov |
The data indicates that benzimidazoles with a nitro group are potent biological agents. Furthermore, the activity can be drastically changed by altering the substituent at the 5-position. For example, replacing the nitro group with an amino group and further derivatizing it, as in the case of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols, led to potent α-glucosidase inhibitors nih.gov. This demonstrates the chemical versatility of the benzimidazole scaffold and the critical role of the substituent at this position in determining the therapeutic target.
Other classes of benzimidazoles include those conjugated with other heterocyclic rings, such as pyrazole (B372694) or coumarin (B35378). Benzimidazole-pyrazole hybrids have shown significant antimicrobial activity, with the SAR indicating that the position of the benzimidazole ring on the pyrazole moiety is crucial for its biological effect nih.gov. Similarly, imidazole-coumarin conjugates have been investigated as antiviral agents, with their activity being dependent on the substituents on both the imidazole and coumarin rings mdpi.com.
Moreover, complex benzimidazole derivatives have been designed as topoisomerase I inhibitors for cancer therapy nih.gov. These molecules often feature bulky substituents at the 2- and 5-positions to facilitate DNA intercalation and inhibition of the enzyme nih.gov. This contrasts with the smaller methyl and nitro groups of this compound, suggesting that the latter may have a different, though potentially related, mechanism of action.
Emerging Applications and Research Perspectives of 2,4 Dimethyl 5 Nitro 1h Benzo D Imidazole and Its Derivatives
Applications in Materials Science and Engineering
The unique electronic and structural characteristics of benzimidazole (B57391) derivatives, particularly those bearing electron-withdrawing groups like the nitro moiety, make them promising candidates for various applications in materials science.
Non-Linear Optical Materials
Non-linear optical (NLO) materials are of great interest for applications in modern high-tech fields such as optical data storage and image processing. Organic molecules with donor-π-acceptor frameworks can exhibit significant NLO properties. The benzimidazole ring can act as a π-bridge, and the introduction of a nitro group as a strong electron acceptor can enhance the second-order NLO response.
Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of benzimidazole derivatives. For instance, a study on 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, a compound structurally related to 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, has shown promising NLO characteristics. The presence of multiple nitro groups enhances the molecule's hyperpolarizability. The calculated values for the mean polarizability (⟨α⟩) and the total first hyperpolarizability (βtot) for this related compound highlight its potential as an NLO material. nih.gov The electron-attracting nature of the nitro group, coupled with extensive conjugation, is a key factor in inducing significant NLO responses. nih.gov
Table 1: Calculated NLO Properties of a Related Nitrobenzimidazole Derivative
| Compound | Mean Polarizability (⟨α⟩) (esu) | Total First Hyperpolarizability (βtot) (esu) |
|---|---|---|
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ |
Data sourced from a theoretical study on a related compound. nih.gov
Fluorescent Probes and Sensors
Benzimidazole derivatives are known to exhibit fluorescence, a property that can be harnessed for the development of chemical sensors. The fluorescence of these molecules can be sensitive to their local environment, such as solvent polarity and the presence of specific analytes. While specific research on this compound as a fluorescent probe is limited, the broader class of benzimidazole derivatives has shown promise in this area. For example, some benzimidazole-metal complexes have been investigated for their use as fluorescent probes. nih.gov
The introduction of different substituents onto the benzimidazole core can tune the photophysical properties, including the fluorescence quantum yield and the emission wavelength. For instance, the synthesis of new fluorescent heterocyclic compounds from 5-nitrobenzimidazole (B188599) derivatives has been reported, indicating the potential of the nitro-substituted benzimidazole scaffold in creating fluorescent materials.
Organic Semiconductors and Optoelectronic Devices
Organic semiconductors are the cornerstone of flexible and low-cost electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzimidazole derivatives have been explored as materials for these applications due to their charge transport capabilities. researchgate.netrsc.org The performance of such devices is critically dependent on the charge carrier mobility of the organic semiconductor used. rsc.orgbohrium.comarxiv.org
While data on this compound is scarce, research on related benzimidazole-based materials provides insights into their potential. For example, two-dimensional perovskites using benzimidazolium as an organic spacer have demonstrated charge carrier mobilities as high as 17 cm²/Vs. rsc.org In the context of OLEDs, pyrene-benzimidazole derivatives have been synthesized and used as blue emitters, with one device exhibiting an external quantum efficiency of up to 4.3%. nih.gov Another study on carbazole-π-imidazole derivatives for non-doped deep-blue OLEDs reported a maximum external quantum efficiency of 4.43%. nih.gov These findings underscore the potential of the benzimidazole scaffold in developing efficient optoelectronic materials.
Table 2: Performance of OLEDs with Benzimidazole Derivatives
| Device/Emitter | Max. Brightness (cd/m²) | Max. External Quantum Efficiency (EQE) (%) | CIE Coordinates (x, y) |
|---|---|---|---|
| Pyrene-Benzimidazole (Compound B based) | 290 | 4.3 | (0.1482, 0.1300) |
| Carbazole-π-Imidazole (BCzB-PPI based) | 11,364 | 4.43 | (0.157, 0.080) |
Data is for related benzimidazole derivatives, not the specific subject compound. nih.govnih.gov
Catalytic Applications
The benzimidazole scaffold is not only a building block for functional materials but also a versatile platform for the development of catalysts.
Organocatalysis involving Benzimidazole Scaffolds
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in synthetic chemistry. Imidazole (B134444) and its derivatives are known to act as organocatalysts in various transformations. ias.ac.in The basic nitrogen atoms in the imidazole ring can act as a Brønsted or Lewis base, while the N-H proton can participate in hydrogen bonding, activating substrates.
While specific studies on the use of this compound as an organocatalyst are not widely reported, the general catalytic activity of the imidazole core suggests potential applications. For example, imidazole has been employed as an organocatalyst for the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in good to excellent yields. ias.ac.in The development of benzimidazole-based organocatalysts is an active area of research, with the potential for asymmetric catalysis by incorporating chiral moieties.
Ligands in Transition Metal Catalysis
Benzimidazole derivatives are excellent ligands for transition metals, forming stable complexes that can catalyze a wide range of organic reactions. The nitrogen atoms of the imidazole ring readily coordinate to metal centers, and the electronic properties of the ligand can be tuned by introducing substituents on the benzimidazole core. The electron-withdrawing nitro group in 5-nitrobenzimidazole derivatives can influence the electronic environment of the metal center, thereby affecting the catalytic activity of the complex. nih.gov
Palladium complexes of N-substituted 5-nitrobenzimidazoles have been synthesized and shown to be effective catalysts for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. nih.gov Similarly, Ag(I) complexes with benzimidazol-2-ylidene ligands have demonstrated catalytic activity in three-component coupling reactions to form propargylamines. researchgate.net Furthermore, cobalt complexes have been used for the dehydrogenative coupling of aromatic diamines and alcohols to produce 2-substituted benzimidazoles. acs.org Two new polymolybdate-based copper-organic complexes modified with 6-nitrobenzimidazole ligands have been synthesized and shown to have bifunctional electrocatalytic activity. rsc.org
Table 3: Catalytic Applications of Benzimidazole-Metal Complexes
| Catalyst System | Reaction Type | Substrates | Product | Yield (%) |
|---|---|---|---|---|
| Pd(II)-N-substituted 5-nitrobenzimidazole | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids | Biaryls | Good to Excellent |
| Ag(I)-benzimidazol-2-ylidene | Three-component Coupling | Aldehyde, Alkyne, Amine | Propargylamines | up to 94 |
| Cobalt-pincer complex | Dehydrogenative Coupling | Aromatic diamines, Alcohols | 2-substituted benzimidazoles | Not specified |
| Copper-polymolybdate with 6-nitrobenzimidazole | Electrocatalytic reduction/oxidation | KNO₂, Ascorbic acid | - | Not applicable |
Data is for related benzimidazole derivatives and their metal complexes. nih.govresearchgate.netacs.orgrsc.org
Agrochemical Applications
The benzimidazole scaffold, a key component of the titular compound, is a significant pharmacophore in the development of agrochemicals. Research into derivatives of this structure has revealed potential applications in crop protection, specifically in controlling fungal pathogens and parasitic worm infestations in livestock.
Development of Fungicides and Herbicides
Benzimidazole derivatives are explored for their fungicidal properties against plant pathogens. A study on novel fused heterocyclic compounds, specifically benzo wu.ac.thresearchgate.netimidazo[1,2-d] wu.ac.thnih.govnih.govtriazine derivatives, demonstrated notable in vitro antifungal activity against several phytopathogenic fungi. mdpi.com The bioassay results indicated that many of the synthesized compounds showed significant fungicidal effects at a concentration of 50 μg/mL. mdpi.com
For instance, against Botrytis cinerea, the cause of grey mold disease, compound 4o showed the highest inhibitory rate of 76.7%. mdpi.com Against Rhizoctonia solani, a pathogen causing root rot, compound 4b had an inhibitory rate of 63.5%. mdpi.com For Colletotrichum capsici, which causes anthracnose, compound 4t was the most active with a 66.8% inhibition rate. mdpi.com Furthermore, compounds 4g , 4n , 4u , and 4v all exhibited inhibition rates exceeding 50% against all three tested fungi, suggesting that the benzo wu.ac.thresearchgate.netimidazo[1,2-d] wu.ac.thnih.govnih.govtriazine structure is a promising lead for developing new agricultural fungicides. mdpi.com
While direct studies on the herbicidal activity of this compound are limited, research into other nitrogen-containing heterocycles like phenyltriazolinones, which target the protoporphyrinogen (B1215707) oxidase enzyme, provides insights into structure-activity relationships that could be relevant. mdpi.com These studies indicate that specific substitutions on the phenyl ring are crucial for herbicidal activity. mdpi.com
| Compound | Inhibition Rate vs. B. cinerea (%) | Inhibition Rate vs. R. solani (%) | Inhibition Rate vs. C. capsici (%) |
|---|---|---|---|
| 4b | - | 63.5 | - |
| 4g | >50 | >50 | >50 |
| 4n | >50 | >50 | >50 |
| 4o | 76.7 | - | - |
| 4t | - | - | 66.8 |
| 4u | >50 | >50 | >50 |
| 4v | >50 | >50 | >50 |
Research in Anthelmintic Agents (excluding human trials)
Benzimidazole-based anthelmintics are widely used in veterinary medicine. nih.gov Research has demonstrated the in vitro efficacy of various derivatives against parasitic organisms. For example, the protozoan parasite Giardia lamblia showed high sensitivity to certain anthelmintic benzimidazoles, with albendazole (B1665689) and mebendazole (B1676124) being 30- to 50-fold more active than the standard drug metronidazole (B1676534). researchgate.net
In another study, newly synthesized 2-substituted 5-nitro benzimidazole derivatives were evaluated for their anthelmintic activity using the Indian earthworm (Pheretima posthuma), a common model for screening due to its anatomical and physiological resemblance to intestinal roundworms. orientjchem.orgresearchgate.net The study measured the time taken for paralysis and death of the worms at different concentrations. The results showed that at a concentration of 100 mg/ml, one of the test compounds was highly effective, causing paralysis in 20 minutes and death in 24 minutes, demonstrating potent activity compared to the standard drug albendazole. orientjchem.orgresearchgate.net Similarly, other studies on imidazole derivatives have shown significant anthelmintic effects, with some compounds causing paralysis and death faster than standard drugs like albendazole and piperazine (B1678402) citrate. nih.govijpbs.com
| Compound | Concentration (mg/mL) | Time to Paralysis (min) | Time to Death (min) |
|---|---|---|---|
| DP-1 (2-(2-chlorophenyl)-5-nitro-1H-benzo[d]imidazole) | 25 | 32 | 40 |
| 50 | 25 | 31 | |
| 100 | 20 | 24 | |
| Albendazole (Standard) | 25 | 45 | 55 |
| 50 | 37 | 48 | |
| 100 | 30 | 35 |
Biochemical and Mechanistic Biological Research (excluding human clinical data, dosage, safety)
The biological activities of this compound and its analogs are rooted in their interactions with fundamental cellular components and pathways, such as enzymes and nucleic acids.
Investigation of DNA Binding and Intercalation Mechanisms (in vitro)
DNA intercalators are typically planar, aromatic molecules that can insert themselves between the base pairs of a DNA double helix, causing structural distortions and inhibiting processes like replication and transcription. patsnap.comwikipedia.orgresearchgate.net The benzimidazole structure is a known DNA minor groove-binding ligand, and its derivatives are actively studied for their DNA-binding properties. nih.govnih.gov
A study focusing on nitrophenyl derivatives of 5-nitrobenzimidazole investigated their binding modes with calf thymus DNA. nih.gov Using spectroscopic methods, the study confirmed that these compounds act as DNA intercalators. nih.gov Molecular docking analysis further revealed that the 5-nitrobenzimidazole moiety of some derivatives stacks within a pocket between DNA base pairs during intercalation. nih.gov This interaction is significant as it underpins the mechanism of action for many anticancer and antimicrobial agents. nih.govpatsnap.com The binding mode can vary from intercalation to groove-binding depending on the size and conformation of the specific benzimidazole compound. nih.gov
Activity against Microorganisms (excluding human clinical trials)
Derivatives of benzimidazole are known to possess a wide spectrum of antimicrobial activities. nih.gov The nitro substitution, as seen in this compound, is a feature present in many antimicrobial drugs. nih.gov
One study synthesized a novel Schiff base compound incorporating a benzimidazole moiety, 2-Nitro-6-[(4-phenyl-benzo wu.ac.thresearchgate.netimidazo[1,2-a]pyrimidin-2-ylimino)-methyl]-phenol, and tested its activity against various bacteria and fungi. researchgate.netresearchgate.net The compound showed potent activity, in some cases exceeding that of standard control drugs. For example, it was highly effective against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 7.8 µg/mL, which was significantly lower than the MICs for streptomycin (B1217042) and nalidixic acid. researchgate.net It also showed strong activity against Mycobacterium smegmatis and the Gram-negative bacterium Enterobacter cloacae. researchgate.net
Another study on 2-thioalkyl-substituted benzimidazoles found that some derivatives displayed remarkable activity against nosocomial strains of Stenotrophomonas maltophilia and activity comparable to metronidazole against other Gram-positive and Gram-negative bacteria. nih.gov A series of 2-substituted-1H-benzimidazole derivatives also showed good antibacterial and antifungal activity, with structure-activity relationship studies suggesting that the nature of the substituent at the 2-position influences the antimicrobial potency. nih.gov
| Bacterial Strain | MIC of LH1 (µg/mL) | MIC of Streptomycin (µg/mL) | MIC of Nalidixic Acid (µg/mL) |
|---|---|---|---|
| Bacillus cereus | 7.8 | 32 | 512 |
| Mycobacterium smegmatis | 31.2 | - | 512 |
| Enterobacter cloacae | 15.6 | 512 | 512 |
| Escherichia coli | 250 | 512 | 512 |
Future Research Directions for this compound
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science. The specific substitution pattern of this compound, featuring both electron-donating methyl groups and a potent electron-withdrawing nitro group, suggests a unique electronic and steric profile that warrants dedicated future investigation. The following sections outline promising research avenues to unlock the full potential of this particular molecule and its derivatives.
Exploration of Novel Synthetic Methodologies
Traditional synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde under harsh conditions, such as high temperatures and the use of strong acids. nih.govacs.org For this compound, this would typically involve the reaction of 3,5-dimethyl-4-nitro-1,2-phenylenediamine with acetic acid or a derivative. Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of environmentally benign solvents like water or ethanol, and replacing hazardous reagents with greener alternatives. For instance, the use of sodium metabisulfite (B1197395) as a mild oxidizing agent in condensation reactions with aldehydes has been reported for other benzimidazoles and could be adapted. nih.govacs.org
Catalyst Development: Exploring novel catalysts to improve reaction rates and yields under milder conditions. This could include metal-based catalysts (e.g., copper, palladium) for cross-coupling reactions to build the benzimidazole core or introduce functional groups, as well as organocatalysts to promote the key cyclization step. researchgate.netnih.gov
Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can dramatically reduce reaction times from hours to minutes, often improving yields and purity. A systematic study to optimize reaction conditions (temperature, time, power) for the synthesis of the title compound would be a significant advancement.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling nitrated compounds, and easier scalability compared to batch processes. Developing a continuous flow synthesis for this compound would be a valuable endeavor for potential industrial applications.
A comparative table of potential synthetic methodologies is presented below.
| Methodology | Potential Advantages | Key Research Focus |
| Green Synthesis | Reduced environmental impact, safer reaction profiles. | Screening of eco-friendly solvents and reagents; yield optimization. |
| Novel Catalysis | Higher efficiency, lower energy consumption, milder conditions. | Development of specific metal or organocatalysts for the cyclization step. |
| Microwave-Assisted | Rapid reaction times, improved yields. | Optimization of power, temperature, and exposure duration. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow rates and reagent mixing. |
Advanced Computational Modeling for Property Prediction
Computational chemistry offers powerful tools to predict the properties of molecules before committing to lengthy and expensive laboratory synthesis and testing. nih.govacs.org For this compound, a thorough in silico evaluation could rapidly guide its development and identify its most promising applications.
Future computational research should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT), it is possible to calculate and understand the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and spectroscopic properties (NMR, IR). These calculations can provide insights into its reactivity, stability, and potential for use in electronic materials.
Molecular Docking Studies: To explore its potential as a therapeutic agent, molecular docking simulations can be performed against a wide array of biological targets, such as enzymes (e.g., kinases, topoisomerases) and receptors (e.g., GABA-A receptors). nih.govacs.orgnih.gov This can help identify potential biological activities and mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives of this compound with varied substituents, QSAR models can be developed to correlate structural features with predicted activity or toxicity. This allows for the rational design of new, more potent, or safer analogues.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is crucial for drug development. acs.org This early-stage screening can help to deprioritize compounds with likely poor pharmacokinetic profiles or high toxicity.
The table below illustrates the types of data that can be generated through computational modeling.
| Computational Method | Predicted Property | Potential Application/Insight |
| DFT | HOMO/LUMO Energy Gap | Prediction of electronic properties, reactivity. |
| DFT | Molecular Electrostatic Potential | Insight into intermolecular interactions and reactive sites. |
| Molecular Docking | Binding Affinity (kcal/mol) | Identification of potential biological targets (e.g., anticancer, antimicrobial). |
| ADMET Prediction | Metabolic Stability (% remaining) | Estimation of the compound's viability as a drug candidate. acs.org |
| QSAR | Predicted Biological Activity (e.g., GI₅₀) | Rational design of more potent analogues. acs.org |
Development of Multifunctional Benzimidazole-Based Systems
The unique structure of this compound makes it an attractive building block for the creation of advanced, multifunctional systems where the benzimidazole core imparts specific properties. Research in this area would bridge the gap between molecular chemistry and materials science.
Promising directions for development include:
Hybrid Therapeutic Agents: The benzimidazole core is present in numerous antimicrobial and anticancer drugs. nih.govnih.gov The nitro group is also a key pharmacophore in certain antibiotics. brieflands.comnih.gov Future work could focus on creating hybrid molecules by linking the this compound scaffold to other pharmacophores (e.g., triazoles, oxadiazoles) to develop agents with dual mechanisms of action or to overcome drug resistance. nih.gov
Chemosensors: The benzimidazole ring system can act as a fluorophore or a binding site for specific analytes. The nitro group, being a strong electron acceptor, can modulate the electronic properties of the system upon interaction with an analyte, leading to a detectable change in color or fluorescence. Research could focus on developing sensors for metal ions, anions, or biologically important molecules.
Functional Polymers and Materials: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to new materials with interesting thermal, optical, or electronic properties. For example, such polymers could be explored for applications in organic light-emitting diodes (OLEDs) or as components in high-performance composites.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can serve as coordination sites for metal ions, making it a suitable ligand for the construction of MOFs. These crystalline materials could be designed to have high porosity for gas storage or separation, or they could be used as heterogeneous catalysts.
The table below summarizes potential multifunctional systems based on the title compound.
| System Type | Key Components | Potential Function | Research Goal |
| Hybrid Molecule | Benzimidazole core + another pharmacophore | Dual-action antimicrobial/anticancer agent | Overcoming drug resistance; enhancing potency. nih.gov |
| Chemosensor | Benzimidazole as fluorophore/binding site | Selective detection of ions or biomolecules | High sensitivity and selectivity in complex media. |
| Functional Polymer | Benzimidazole integrated into a polymer chain | Thermally stable or optoelectronic material | Development of new high-performance materials. |
| MOF | Benzimidazole as an organic linker with metal nodes | Catalysis, gas storage, separation | Creating porous materials with tailored functions. |
Conclusion
Summary of Key Findings on 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole Research
Direct and detailed research focusing exclusively on this compound (CAS No. 23291-69-2) is limited in accessible scientific literature. The compound is, however, commercially available from chemical suppliers, which indicates its use as a building block in synthetic chemistry or for screening purposes. marketpublishers.combuyersguidechem.combuyersguidechem.com Market reports analyzing its global and regional markets further suggest its role as a chemical intermediate. marketpublishers.com While specific experimental findings on its synthesis, characterization, and activity are not prevalent, general synthetic routes for related nitrobenzimidazole derivatives typically involve the condensation of a corresponding o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govnih.gov For instance, 6-nitro-1H-benzimidazole derivatives are often prepared by condensing 4-nitro-benzene-1,2-diamine with various substituted aldehydes. nih.gov
Significance of this compound in Chemical and Materials Sciences
The significance of this compound is inferred from the well-established importance of its constituent chemical motifs.
Benzimidazole (B57391) Core: The benzimidazole ring system is a bicyclic aromatic heterocycle that is considered a "privileged structure" in medicinal chemistry. researchgate.net It is a core component in numerous pharmaceuticals with a wide array of biological activities, including antiulcer (e.g., omeprazole), anticancer, antimicrobial, and antihypertensive agents. nih.govscholarsresearchlibrary.com Its ability to engage in various non-covalent interactions makes it a versatile scaffold for drug design. nih.gov
Nitro Group: The nitro group is a strong electron-withdrawing group that significantly influences a molecule's electronic properties, reactivity, and biological activity. In many drug classes, the nitro group is essential for therapeutic effect. scholarsresearchlibrary.com For example, 5-nitroimidazole compounds are widely used against anaerobic bacteria and protozoa. nih.gov In materials science, nitro-substituted heterocyclic compounds are explored for their potential as high-energy materials. researchgate.net
Methyl Substituents: The placement of methyl groups on the benzimidazole ring can fine-tune the molecule's steric and electronic properties. This can affect its solubility, metabolic stability, and interaction with biological targets. Studies on related benzimidazoles have shown that the position of substituents is critical; for instance, a methyl group at the 6-position of a 2-phenyl-1H-benzo[d]imidazole scaffold was found to be favorable for interaction with the GABA-A receptor, whereas a 5-methyl derivative showed abolished activity due to steric hindrance. acs.org
Unaddressed Research Gaps and Future Challenges
The scarcity of specific data on this compound highlights several significant research gaps. The primary challenge is the lack of fundamental characterization and evaluation of this specific isomer. Key unaddressed areas include:
Synthesis and Characterization: While general methods exist, optimized and high-yield synthetic procedures specifically for this compound have not been widely published. Comprehensive characterization using modern spectroscopic (NMR, IR, Mass) and crystallographic (X-ray diffraction) techniques is needed to establish its precise structural and electronic properties.
Biological Activity Screening: Given the vast therapeutic potential of the benzimidazole family, this compound is a candidate for broad biological screening. scholarsresearchlibrary.comresearchcommons.org Its potential as an anticancer, antifungal, antibacterial, antiviral, or antiparasitic agent remains unevaluated. nih.govnih.gov
Physicochemical Properties: There is a lack of data on its fundamental physicochemical properties, such as solubility, pKa, and thermal stability. These parameters are crucial for assessing its potential in both materials science and as a drug candidate.
Comparative Isomer Studies: Research comparing the properties and activities of this compound with its other isomers, such as 2,5-Dimethyl-6-nitro-1H-benzo[d]imidazole, would provide valuable insight into the structure-activity relationships (SAR) of this chemical class. bldpharm.com
Broader Impact and Implications for Related Chemical Entities
The study of this compound, despite being a niche area, holds broader implications for chemistry. Investigating this specific isomer would contribute a valuable data point to the vast field of benzimidazole chemistry. Understanding how the unique substitution pattern (methyl groups at C2 and C4, nitro at C5) influences its properties compared to other isomers would enhance the predictive power of computational models and SAR studies. acs.org
This knowledge can guide the rational design of new benzimidazole derivatives with improved efficacy, selectivity, or metabolic stability for therapeutic applications. acs.org Furthermore, exploring its properties could uncover novel applications in materials science, potentially as an energetic material or a functional organic molecule, expanding the utility of the nitrobenzimidazole scaffold. Research into this and similar understudied compounds is essential for unlocking the full potential of this versatile heterocyclic system.
Q & A
Q. What are the established synthetic routes for 2,4-Dimethyl-5-nitro-1H-benzo[d]imidazole, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves nitration and cyclization steps. For example:
- Nitration: Introduce the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Cyclization: React intermediates like o-phenylenediamine derivatives with aldehydes or ketones in acidic conditions (e.g., HCl or acetic acid) to form the benzimidazole core.
- Methylation: Use alkylating agents (e.g., methyl iodide) in basic conditions (K₂CO₃/DMF) to introduce methyl groups at positions 2 and 4.
Key Considerations:
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to prevent side reactions .
- Catalyst Optimization: Base catalysts (e.g., KOH) improve methylation efficiency, while acidic conditions favor cyclization .
- Purity Validation: Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC (>95% purity threshold) .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
Resolving Contradictions:
- Overlapping Peaks: Use 2D NMR (e.g., HSQC, HMBC) to distinguish adjacent protons/carbons.
- Impurity Signals: Compare experimental IR/MS with computational predictions (e.g., DFT) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G* to optimize geometry and compute HOMO-LUMO gaps. The nitro group lowers LUMO energy, enhancing electrophilicity for nucleophilic attacks .
- Molecular Docking: Simulate binding with biological targets (e.g., enzymes) to predict bioactivity. For example, nitro groups may form hydrogen bonds with active-site residues .
- MD Simulations: Study solvation effects and stability in aqueous/organic phases to guide solvent selection for synthesis .
Example Workflow:
Optimize structure using Gaussian 12.
Calculate electrostatic potential surfaces to identify reactive sites.
Dock into protein active sites (e.g., PDB: 1XYZ) using AutoDock Vina.
Q. What strategies improve yield in multi-step syntheses of nitro-substituted benzimidazoles?
Methodological Answer:
- Stepwise Optimization:
- Catalyst Screening: Test Cu(I)/ligand systems (e.g., CuSO₄/urea) for click chemistry modifications (e.g., triazole appendages) to enhance yields up to 90% .
Data-Driven Example:
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| CuSO₄·7H₂O | Urea | 98 | 99 |
| CuI | None | 94 | 97 |
Q. How does the nitro group influence the biological activity of benzimidazole derivatives?
Methodological Answer:
- Mechanistic Insights:
- Antibacterial Activity: The nitro group acts as an electron-withdrawing group, enhancing membrane penetration. MIC values for Gram-negative bacteria (e.g., E. coli) range from 15.6–62.5 µg/mL .
- Antitumor Potential: Nitroimidazoles undergo bioreduction in hypoxic tumor environments, generating cytotoxic radicals .
Experimental Validation:
- SAR Studies: Compare analogs with/without nitro groups using in vitro assays (e.g., MTT for cytotoxicity).
- Metabolic Stability: Assess nitro-reduction rates in liver microsomes to predict pharmacokinetics .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Crystallization Issues:
- Low Solubility: Use mixed solvents (e.g., DMSO/EtOH) for slow evaporation.
- Polymorphism: Screen crystallization conditions (temperature, solvent ratios) to isolate stable polymorphs.
- Data Collection: Employ synchrotron X-ray sources for high-resolution diffraction of small crystals (<0.1 mm³) .
Q. How can researchers reconcile conflicting biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubMed/Scopus using keywords like "nitrobenzimidazole AND bioactivity."
- Control Standardization: Re-evaluate assays under uniform conditions (e.g., cell line ATCC designations, incubation times).
- Contradiction Resolution:
- Dose-Response Curves: Confirm activity trends across multiple concentrations.
- Mechanistic Studies: Use knock-out models (e.g., CRISPR) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
